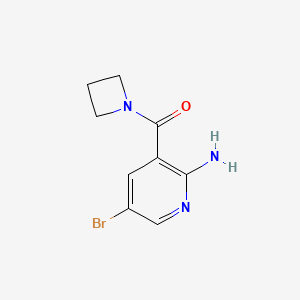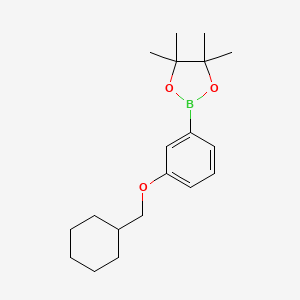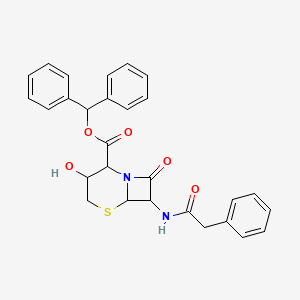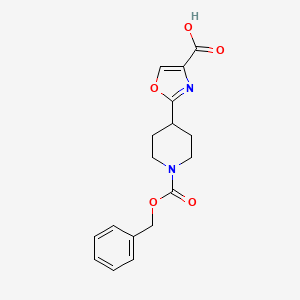
2-Chloro-4-(3,5-dichlorophenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(3,5-dichlorophenyl)pyridine: is a heterocyclic organic compound with the following chemical structure:
This compound belongs to the pyridine family and contains both chlorine and fluorine atoms. Its systematic name is This compound . Let’s explore its preparation methods, chemical reactions, and applications.
准备方法
Synthetic Routes: Several synthetic routes exist for the preparation of 2-Chloro-4-(3,5-dichlorophenyl)pyridine . One common method involves the Suzuki–Miyaura coupling reaction, which joins aryl halides (such as chlorobenzene) with boronic acids or boron reagents. In this case, the boron reagent would be an organoboron compound. The reaction proceeds under mild conditions and is widely used in organic synthesis .
Industrial Production: The industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions using appropriate catalysts and optimized conditions. The choice of boron reagents plays a crucial role in achieving high yields and selectivity.
化学反应分析
Reactivity:
2-Chloro-4-(3,5-dichlorophenyl)pyridine: undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Arylation: It can serve as an arylating agent in cross-coupling reactions.
Boron Reagents: As mentioned earlier, boron reagents play a crucial role in its synthesis.
Palladium Catalysts: These are essential for Suzuki–Miyaura coupling.
Base: Often used to facilitate the coupling reaction.
Major Products: The major products formed from its reactions include arylated derivatives and substituted pyridines.
科学研究应用
Chemistry:
Building Block: Researchers use it as a building block for more complex molecules.
Functional Materials: It contributes to the design of functional materials due to its unique structure.
Biological Studies: Scientists investigate its interactions with biological targets.
Drug Discovery: It may serve as a lead compound for drug development.
Agrochemicals: It finds applications in crop protection.
Materials Science: Used in the synthesis of materials with specific properties.
作用机制
The exact mechanism by which 2-Chloro-4-(3,5-dichlorophenyl)pyridine exerts its effects depends on its specific application. It likely interacts with cellular targets, affecting pathways relevant to its intended purpose.
相似化合物的比较
While there are no direct analogs with identical substituents, we can compare it to related pyridine derivatives. Its unique combination of chlorine and fluorine atoms sets it apart from other compounds.
属性
分子式 |
C11H6Cl3N |
|---|---|
分子量 |
258.5 g/mol |
IUPAC 名称 |
2-chloro-4-(3,5-dichlorophenyl)pyridine |
InChI |
InChI=1S/C11H6Cl3N/c12-9-3-8(4-10(13)6-9)7-1-2-15-11(14)5-7/h1-6H |
InChI 键 |
LMUZCEYYHRGVMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)

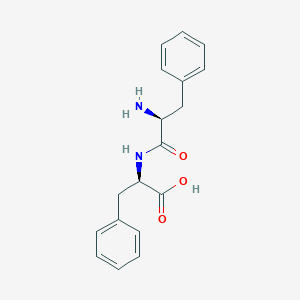
![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)
